molecular formula C14H18ClNO4 B112688 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid CAS No. 500770-73-0

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

Cat. No. B112688
CAS RN: 500770-73-0
M. Wt: 299.75 g/mol
InChI Key: JBKHFGREKMCWAU-NSHDSACASA-N
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid” is a chemical compound with the molecular formula C14H18ClNO4 . It is a derivative of phenylalanine .


Molecular Structure Analysis

The molecular structure of this compound includes a carboxylic acid group, an amino group protected by a Boc group, and a 2-chlorophenyl group . The compound has a chiral center, and the specified “(S)” configuration indicates the spatial arrangement of these groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.75 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .

Scientific Research Applications

Chiral Monomer Synthesis

One significant application of related tert-butoxycarbonyl (Boc) protected compounds is in the synthesis of chiral monomers. For example, a chiral monomer precursor of AABB-type stereoregular polyamide was synthesized using derivatives of natural amino acids L-glutamic acid and L-alanine. This process involved several steps, including N-protection with tert-butyloxycarbonyl, indicating the utility of Boc-protected compounds in creating advanced polymeric materials (Gómez, Orgueira, & Varela, 2003).

Amino Acid Protection

The Boc group is widely used for the protection of amines during synthetic processes. An efficient method for N-tert-butoxycarbonylation of amines using H3PW12O40 as a heterogeneous and recyclable catalyst has been reported, which is significant for the synthesis of N-Boc protected amino acids, crucial in peptide synthesis. This method demonstrates the importance of Boc-protected compounds in synthesizing complex molecules with high specificity and yield (Heydari et al., 2007).

Pharmaceutical Intermediate Synthesis

Another application is in the synthesis of pharmaceutical intermediates, such as the creation of beta-amino acid pharmacophores. The asymmetric hydrogenation of enamine esters using chiral ferrocenyl ligands demonstrates the role of Boc-protected intermediates in accessing enantiomerically enriched compounds, which are valuable in drug discovery and development (Kubryk & Hansen, 2006).

Organic Synthesis and Material Science

Boc-protected amino acids and derivatives are instrumental in the synthesis of polymers and materials with specific structural and functional properties. For instance, the synthesis of syndiotactic poly(leucine) from Boc-protected leucyl tetrapeptides illustrates the use of Boc-protected compounds in creating polymers with unique conformational properties, potentially useful in biodegradable materials and biomedical applications (Fick, Semen, & Elias, 1978).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its biological activity would depend on its specific interactions with biological targets, which are not provided .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. Its potential applications would depend on its biological activity, which is not provided .

properties

IUPAC Name

(3S)-3-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKHFGREKMCWAU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426614
Record name AG-F-70928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid

CAS RN

507472-15-3
Record name AG-F-70928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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